molecular formula C26H31NO7 B11444076 (3Z,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one

(3Z,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one

Cat. No.: B11444076
M. Wt: 469.5 g/mol
InChI Key: QIJNPXNDNGLJPA-MGYAYREDSA-N
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Description

(3Z,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one: is a synthetic organic compound characterized by its unique structure, which includes a piperidin-4-one core substituted with two (2,3,4-trimethoxyphenyl)methylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one typically involves the condensation of 1-methylpiperidin-4-one with 2,3,4-trimethoxybenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the double bonds in the (2,3,4-trimethoxyphenyl)methylidene groups can yield the corresponding saturated derivatives.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as halides or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.

Biology: Research has explored its potential as a bioactive molecule, with studies investigating its interactions with biological targets such as enzymes and receptors.

Medicine: There is interest in its potential therapeutic applications, including its use as a lead compound for the development of new drugs with anti-inflammatory, anticancer, or antimicrobial properties.

Industry: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which (3Z,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, modulating their activity. The compound’s structural features allow it to fit into the active sites of these targets, potentially inhibiting or activating their function. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • (3Z,5E)-1-methyl-3,5-bis[(2,4-dimethoxyphenyl)methylidene]piperidin-4-one
  • (3Z,5E)-1-methyl-3,5-bis[(2,3-dimethoxyphenyl)methylidene]piperidin-4-one
  • (3Z,5E)-1-methyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one

Uniqueness: The presence of three methoxy groups on each phenyl ring in (3Z,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one distinguishes it from similar compounds. This structural feature may enhance its bioactivity and interaction with molecular targets, making it a unique candidate for various applications.

Properties

Molecular Formula

C26H31NO7

Molecular Weight

469.5 g/mol

IUPAC Name

(3Z,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one

InChI

InChI=1S/C26H31NO7/c1-27-14-18(12-16-8-10-20(29-2)25(33-6)23(16)31-4)22(28)19(15-27)13-17-9-11-21(30-3)26(34-7)24(17)32-5/h8-13H,14-15H2,1-7H3/b18-12-,19-13+

InChI Key

QIJNPXNDNGLJPA-MGYAYREDSA-N

Isomeric SMILES

CN1C/C(=C\C2=C(C(=C(C=C2)OC)OC)OC)/C(=O)/C(=C\C3=C(C(=C(C=C3)OC)OC)OC)/C1

Canonical SMILES

CN1CC(=CC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)C1

Origin of Product

United States

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